molecular formula C10H5ClFNO2 B13675970 3-Chloro-8-fluoroisoquinoline-4-carboxylic acid

3-Chloro-8-fluoroisoquinoline-4-carboxylic acid

Cat. No.: B13675970
M. Wt: 225.60 g/mol
InChI Key: GJZWOKGCLXVGQS-UHFFFAOYSA-N
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Description

3-Chloro-8-fluoroisoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the isoquinoline structure enhances its chemical properties and biological activities, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-8-fluoroisoquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors followed by halogenation and carboxylation reactions. For instance, the reaction of 3-chloroaniline with ethyl 2-fluoroacetoacetate under acidic conditions can yield the desired isoquinoline structure. Subsequent chlorination and carboxylation steps are carried out to introduce the chlorine and carboxylic acid groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-8-fluoroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

3-Chloro-8-fluoroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for various functionalized isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting specific enzymes and receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-8-fluoroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-8-fluoroisoquinoline-4-carboxylic acid is unique due to the combined presence of both chlorine and fluorine atoms, which enhances its chemical reactivity and biological activities. This dual substitution pattern provides a versatile platform for the development of new compounds with improved properties .

Properties

Molecular Formula

C10H5ClFNO2

Molecular Weight

225.60 g/mol

IUPAC Name

3-chloro-8-fluoroisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H5ClFNO2/c11-9-8(10(14)15)5-2-1-3-7(12)6(5)4-13-9/h1-4H,(H,14,15)

InChI Key

GJZWOKGCLXVGQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2C(=C1)F)Cl)C(=O)O

Origin of Product

United States

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